6-(Tert-butyl)-2-[(4-nitrobenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
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Overview
Description
6-(Tert-butyl)-2-[(4-nitrobenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butyl)-2-[(4-nitrobenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the quinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.
Introduction of the thienyl group: This step often involves a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thienyl group to the quinoline core.
Addition of the tert-butyl group: This can be done through a Friedel-Crafts alkylation reaction.
Attachment of the 4-nitrobenzylsulfanyl group: This step typically involves a nucleophilic substitution reaction, where a thiol reacts with a benzyl halide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include thiols and amines, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a probe for studying biological processes due to its unique structure.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-(Tert-butyl)-2-[(4-nitrobenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s activity by forming disulfide bonds with thiol-containing proteins.
Comparison with Similar Compounds
Similar Compounds
6-(Tert-butyl)-2-[(4-nitrobenzyl)sulfanyl]-4-(2-furyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile: Similar structure but with a furan ring instead of a thienyl ring.
6-(Tert-butyl)-2-[(4-nitrobenzyl)sulfanyl]-4-(2-phenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile: Similar structure but with a phenyl ring instead of a thienyl ring.
Uniqueness
The presence of the thienyl group in 6-(Tert-butyl)-2-[(4-nitrobenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile may impart unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different aromatic groups.
Properties
IUPAC Name |
6-tert-butyl-2-[(4-nitrophenyl)methylsulfanyl]-4-thiophen-2-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-25(2,3)17-8-11-21-19(13-17)23(22-5-4-12-31-22)20(14-26)24(27-21)32-15-16-6-9-18(10-7-16)28(29)30/h4-7,9-10,12,17H,8,11,13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSGQISKKQOQQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C(=C(C(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])C#N)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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